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Compound of Interest

Compound Name: Desmethyl-VS-5584

Cat. No.: B612255

Application Notes and Protocols for Researchers

Introduction

Desmethyl-VS-5584 is the dimethyl analog of VS-5584, a potent and selective dual inhibitor of
the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling
pathways. Dysregulation of the PIBK/mTOR pathway is a common event in a wide range of
human cancers and is a key driver of tumor growth, proliferation, and survival.[1][2]
Furthermore, activation of this pathway is associated with resistance to various cancer
therapies.[1][3] As a dual PISBK/mTOR inhibitor, Desmethyl-VS-5584, like its parent compound
VS-5584, is a valuable tool for studying the mechanisms of drug resistance and for developing
strategies to overcome it. VS-5584 has demonstrated the ability to inhibit the proliferation of
cancer cells, including those resistant to rapalogs (mTORC1 inhibitors).[3][4] These application
notes provide an overview of Desmethyl-VS-5584, its mechanism of action, and detailed
protocols for its use in studying drug resistance in cancer cell lines.

Mechanism of Action

Desmethyl-VS-5584 is predicted to function as an ATP-competitive inhibitor of all four class |
PI3K isoforms (a, 3, y, 8) and mTOR kinase (NMTORC1 and mTORC?2). By simultaneously
targeting both PI3K and mTOR, Desmethyl-VS-5584 can achieve a more complete shutdown
of the pathway, potentially preventing the feedback activation of Akt that can occur with
MTORC1-selective inhibitors, a known mechanism of drug resistance.[4] The dual inhibition of
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PI3K and mTOR leads to the suppression of downstream signaling, resulting in cell cycle arrest
and apoptosis.

Data Presentation

The following tables summarize the in vitro inhibitory activity of the parent compound, VS-5584,
against PI3K isoforms and mTOR, and its anti-proliferative effects on a panel of human cancer
cell lines. This data provides a strong rationale for the use of its analog, Desmethyl-VS-5584,
in similar studies.

Table 1: In Vitro Kinase Inhibitory Activity of VS-5584

Target IC50 (nM)
PI3Ka 16[1]
PI3KB 68[1]
PI3Ky 25[1]
PI3KS 42[1]
mTOR 37[1]

Table 2: Anti-proliferative Activity of VS-5584 in Human Cancer Cell Lines
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Cell Line Cancer Type IC50 (nM)
H929 Multiple Myeloma 48[4]
_ Not explicitly stated, but
A549 Lung Adenocarcinoma )
effective.
Not explicitly stated, but
PC-3 Prostate Cancer o
effective in xenograft model.[3]
Not explicitly stated, but
COLO-205 Colorectal Cancer effective in a rapamycin-
resistant xenograft model.[3]
Not explicitly stated, but
MDA-MB-231 Breast Cancer )
effective.
) Not explicitly stated, but
NCI-N87 Gastric Cancer )
effective.
) Not explicitly stated, but
HUH-7 Hepatocellular Carcinoma

effective.

A375, A-2058, SK-MEL-3

Melanoma

Potently inhibited.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Desmethyl-VS-5584: A Tool for Investigating and
Overcoming Drug Resistance]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612255#desmethyl-vs-5584-for-studying-drug-
resistance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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